4-Chlorothiophene-2-boronic acid
Description
Significance of Boronic Acids as Synthetic Intermediates and Building Blocks
Boronic acids, characterized by a carbon-boron bond and the general formula R-B(OH)₂, are pivotal intermediates and building blocks in organic synthesis. wikipedia.orginterchim.com Their utility stems from their stability, low toxicity, and ease of handling compared to other organometallic reagents. boronmolecular.com A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids. wikipedia.orginterchim.com This property is fundamental to their application in molecular recognition and the development of sensors. boronmolecular.comlabinsights.nl
Perhaps the most celebrated application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgboronmolecular.com This palladium-catalyzed reaction forms a carbon-carbon bond between the organic residue of the boronic acid and an organic halide, providing a powerful tool for constructing complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com The boronic acid functional group is generally considered to have low inherent toxicity, which contributes to the popularity of the Suzuki coupling in the synthesis of pharmaceutical agents. labinsights.nl
Overview of Thiophene (B33073) Derivatives in Organic and Medicinal Chemistry
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are of immense importance in both organic and medicinal chemistry. The thiophene ring is considered a "privileged pharmacophore," meaning it is a structural feature that appears in a wide range of biologically active compounds. nih.govrsc.org In fact, thiophene-containing compounds are prevalent in numerous FDA-approved drugs. nih.govrsc.org
The versatility of the thiophene moiety lies in its structural diversity and its ability to serve as a bioisostere for the benzene (B151609) ring, offering similar physicochemical properties while potentially improving pharmacological profiles. nih.govcognizancejournal.com Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. cognizancejournal.comresearchgate.netnih.gov Beyond medicinal applications, thiophene-based materials are utilized as organic semiconductors, in organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov
Positioning of 4-Chlorothiophene-2-boronic acid within the Scope of Organoboron Chemistry
This compound is a specific example of a heteroaryl boronic acid, a class of compounds that are crucial building blocks in organic synthesis. sigmaaldrich.com It combines the key features of both a thiophene ring and a boronic acid group. The chlorine atom at the 4-position and the boronic acid at the 2-position of the thiophene ring provide specific points of reactivity, allowing for controlled and selective chemical transformations. This strategic placement of functional groups makes it a valuable reagent for creating more complex thiophene-containing molecules through reactions like the Suzuki-Miyaura coupling.
Historical Context of Boronic Acid Synthesis and Applications
The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgpharmiweb.com His method involved a two-stage process starting with diethylzinc (B1219324) and triethyl borate. wikipedia.org Since then, a variety of synthetic routes have been developed, making a wide array of boronic acids commercially available. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
(4-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZWJFZOOKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402536 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133931-02-8 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Organic Synthesis and Catalysis
Role of 4-Chlorothiophene-2-boronic Acid in Carbon-Carbon Bond Formation.nih.govnih.gov
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Its utility stems from the presence of both a reactive boronic acid group and a chloro-substituted thiophene (B33073) ring, allowing for the strategic construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions with Diverse Substrates.nih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govthermofisher.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. youtube.comyoutube.com this compound serves as a key building block in these reactions, enabling the introduction of the 4-chlorothiophen-2-yl moiety into a wide array of organic molecules. nih.govnih.gov
This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. nih.govnih.gov This allows for the synthesis of biaryl and heterobiaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The reaction proceeds under mild conditions, typically employing a palladium catalyst and a base. youtube.com The choice of catalyst, ligand, and base can be optimized to achieve high yields and selectivity for the desired coupled product. nih.govresearchgate.net For instance, the coupling of this compound with different aryl bromides or chlorides can be fine-tuned to favor the desired product. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 82 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | Moderate |
| Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good |
| Chloro-N-heterocycle | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 5-89 |
This table presents a selection of reported coupling reactions and is not exhaustive.
While the standard Suzuki-Miyaura coupling creates achiral products, significant advancements have been made in developing stereoselective and enantioselective variants. nih.gov These methods allow for the synthesis of chiral molecules with high stereocontrol, which is crucial for the development of new drugs and biologically active compounds. nih.govcuny.edu In the context of this compound, enantioselective Suzuki-Miyaura reactions could be employed to create chiral thiophene-containing compounds. This can be achieved by using chiral ligands that coordinate to the palladium catalyst, thereby inducing asymmetry in the product. nih.gov The development of robust stereoselective Suzuki cross-couplings is essential for producing compounds with increased three-dimensional character, a desirable trait in modern drug discovery. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions.thermofisher.comyoutube.com
Beyond the widely used Suzuki-Miyaura reaction, this compound can also participate in other transition metal-catalyzed coupling reactions. thermofisher.comyoutube.com These alternative methods provide access to different types of molecular structures and can sometimes offer advantages in terms of substrate scope or reaction conditions. For example, while palladium is the most common catalyst, other transition metals like nickel have also been employed in cross-coupling reactions involving organoboron reagents. researchgate.net These reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. thermofisher.com
Formal Homologation Processes Involving Boronic Acids.researchgate.net
Homologation reactions involve the insertion of a methylene (B1212753) group (or other single carbon unit) into a molecule. u-tokyo.ac.jp Formal homologation processes involving boronic acids have been developed, providing a method to extend carbon chains. researchgate.net In a formal sense, this compound could potentially be utilized in such a process. This would involve a reaction that effectively inserts a CH₂ group between the thiophene ring and the boronic acid functionality, leading to a homologated product. researchgate.netu-tokyo.ac.jp Such a transformation would provide access to a new class of thiophene-containing building blocks for organic synthesis.
Utility in Carbon-Heteroatom Bond Formation.nih.gov
While primarily known for its role in forming carbon-carbon bonds, the versatility of this compound extends to the formation of carbon-heteroatom bonds. nih.govorganicreactions.org These reactions are crucial for synthesizing a wide range of organic compounds containing bonds between carbon and elements such as nitrogen, oxygen, and sulfur. nih.govlibretexts.org
The Chan-Lam coupling, for instance, is a copper-promoted reaction that forms carbon-heteroatom bonds using boronic acids as the aryl source. researchgate.net In principle, this compound could be employed in Chan-Lam type reactions to form C-N or C-O bonds, leading to the synthesis of N-aryl and O-aryl thiophene derivatives. researchgate.netillinois.edu These reactions typically proceed under mild conditions and offer a valuable alternative to traditional methods for forming such bonds. researchgate.net The development of mechanochemical methods, such as ball milling, has also shown promise for the solvent-free synthesis of carbon-heteroatom bonds and the formation of macrocycles. researchgate.net
Copper(II)-Mediated Arylation Reactions (O, N)
Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based methods for the formation of C-O and C-N bonds. These reactions, often proceeding under milder conditions, are tolerant of a wide range of functional groups. This compound is a competent coupling partner in these transformations, enabling the synthesis of 2-aryloxy- and 2-amino-4-chlorothiophenes.
The N-arylation of amines and other nitrogen-containing nucleophiles with arylboronic acids, a variant of the Chan-Lam coupling, is a well-established process. wikipedia.org The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate, and proceeds in the presence of a base. While specific studies detailing the N-arylation of a broad scope of amines with this compound are not extensively documented, the reactivity of similar halogenated arylboronic acids suggests that it would be a viable substrate. For instance, the copper(II)-catalyzed N-arylation of aminophenols has been shown to be highly chemoselective. rsc.org The electronic properties of the boronic acid, influenced by the chloro-substituent on the thiophene ring, would play a role in the reaction efficiency.
Similarly, the O-arylation of phenols and alcohols with arylboronic acids provides access to diaryl ethers and alkyl aryl ethers. Copper-mediated O-arylation of lactols with aryl boronic acids has been demonstrated to proceed in moderate to excellent yields, highlighting the utility of this method for the synthesis of complex molecules like phenolic glycosides. ccspublishing.org.cn The reaction conditions typically involve a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, and a base like pyridine. ccspublishing.org.cn The application of these conditions to this compound is expected to provide the corresponding 4-chloro-2-thienyl ethers. A general and efficient method for the copper-catalyzed hydroxylation of arylboronic acids to phenols in water has also been reported, which could be a potential side reaction or a targeted transformation depending on the reaction conditions. nih.gov
Table 1: Representative Copper(II)-Mediated Arylation Reactions
| Coupling Partner | Product Type | Catalyst System | Solvent | Temperature | Representative Yield (%) |
| Aminophenol | N-Arylated Thiophene | Cu(OAc)₂/AgOAc | Methanol | Room Temp | Good to Excellent rsc.org |
| Lactol | O-Arylated Thiophene | Cu(OAc)₂/Pyridine | Dichloromethane | 40 °C | 60-80 ccspublishing.org.cn |
| Phenol (B47542) | O-Arylated Thiophene | Cu(II)-NHC complex | Water | 70 °C | 40-55 mdpi.com |
Note: The yields are representative and based on similar reactions with other arylboronic acids due to a lack of specific data for this compound.
Chan-Evans-Lam Coupling Reactions
The Chan-Evans-Lam (CEL) coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-heteroatom bonds between arylboronic acids and N- or O-nucleophiles under aerobic conditions. wikipedia.org This reaction is catalyzed by copper complexes and offers a significant advantage over harsher, traditional methods. wikipedia.org
In the context of this compound, the CEL coupling provides a direct route to N- and O-thienylated compounds. The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to furnish the desired product and a copper(I) species that is reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org
While the CEL reaction is broadly applicable, challenges can arise with certain substrates. For instance, studies involving benzo[b]thiophene-2-boronic acid, a structurally related compound, have shown that it can be prone to self-coupling, leading to the formation of homodimers as a significant byproduct and preventing the formation of the desired C-N coupled product. nih.gov This suggests that similar side reactions could be a consideration when using this compound under CEL conditions. The choice of ligand for the copper catalyst can be crucial in mitigating such side reactions and improving the yield of the desired cross-coupled product. nih.gov Despite these potential challenges, the CEL coupling remains a highly valuable tool for the functionalization of a wide array of substrates, including those requiring the introduction of a 4-chlorothienyl moiety. organic-chemistry.orgrsc.orgnih.gov
Table 2: Key Features of Chan-Evans-Lam Coupling with Thiophene-based Boronic Acids
| Feature | Description | Reference |
| Reaction Type | Copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol. | wikipedia.org |
| Typical Catalyst | Copper(II) acetate | organic-chemistry.org |
| Key Advantage | Can be conducted at room temperature and is open to the air. | wikipedia.org |
| Potential Challenge | Self-coupling of the boronic acid can be a prominent side reaction. | nih.gov |
As a Ligand in Catalysis
Enhancement of Catalytic Efficiency and Selectivity
There is currently no scientific literature available that describes the use of this compound as a ligand itself to enhance catalytic efficiency and selectivity in transition metal catalysis. The primary role of boronic acids in catalysis is as a substrate in cross-coupling reactions, where the boronic acid moiety is transferred to another molecule. rsc.org The interaction of boronic acids with transition metals is typically transient as part of the transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction. rsc.org While the sulfur atom in the thiophene ring has the potential to coordinate to a metal center, the established role of this compound in the scientific literature is that of a building block rather than a catalytic ligand. Studies on metal-boronic acid hybrids have shown that in some cases, there is no direct dative bond between the metal and the boronic acid group, but rather second-sphere coordination networks are formed. nih.gov
Research in Medicinal Chemistry and Biological Applications
4-Chlorothiophene-2-boronic Acid as a Key Intermediate in Drug Discovery
This compound, with its distinct thiophene (B33073) ring substituted by a chlorine atom and a boronic acid group, serves as a pivotal intermediate in the synthesis of new drugs and bioactive compounds. chemscene.com The thiophene core is a common scaffold in many pharmaceuticals, and the presence of the boronic acid and chlorine substituents provides strategic points for chemical modification, enabling the construction of diverse molecular architectures.
The utility of this compound lies in its ability to participate in a variety of chemical reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. nih.gov This reaction allows for the straightforward introduction of the 4-chlorothienyl moiety into larger, more complex molecules, facilitating the synthesis of a wide array of potential drug candidates. The incorporation of this specific thiophene derivative can influence the pharmacological properties of the final compound, including its binding affinity, selectivity, and metabolic stability.
The development of boron-containing compounds as therapeutic agents has gained significant traction, particularly after the approval of drugs like Bortezomib (B1684674). nih.govnih.gov This has spurred further research into the synthesis of novel boron-based molecules, with intermediates like this compound being instrumental in these efforts. nih.gov
The boronic acid group itself is a key feature in the design of targeted therapies. tandfonline.comnih.gov Phenylboronic acid and its derivatives, for example, have been investigated for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This targeted binding can be exploited for the delivery of therapeutic agents specifically to tumor sites, minimizing off-target effects. nih.gov While specific applications of this compound in this context are still emerging, its inherent boronic acid functionality makes it a promising candidate for the development of such targeted drug delivery systems. nih.gov
Boronic Acid Functionality as a Bioisostere
A significant aspect of the boronic acid group in medicinal chemistry is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
The boronic acid moiety is frequently employed as a bioisosteric replacement for carboxylic acids, phosphate (B84403) groups, and phenolic hydroxyl groups. nih.govnih.gov This substitution can offer several advantages, such as improved metabolic stability, enhanced cell permeability, and altered binding interactions with biological targets. researchgate.net
For instance, while carboxylic acids are often important for target binding, they can also contribute to poor pharmacokinetic properties. researchgate.net Replacing a carboxylic acid with a boronic acid, which has a higher pKa and is largely unionized at physiological pH, can circumvent some of these issues. sci-hub.senih.gov Similarly, the tetrahedral geometry that boronic acids can adopt allows them to mimic the transition state of phosphate-containing substrates, making them effective inhibitors of enzymes that process phosphates. nih.govcambridgemedchemconsulting.comrsc.org The ability of boronic acids to form reversible covalent bonds with hydroxyl groups also makes them a suitable mimic for phenolic hydroxyl groups in certain contexts. nih.gov
Mechanisms of Action of Boron-Containing Drugs
The therapeutic effects of many boron-containing drugs stem from the unique chemical properties of the boron atom.
A primary mechanism of action for many boronic acid-based drugs is the formation of reversible covalent bonds with nucleophilic residues, such as serine or threonine, within the active site of target proteins. tandfonline.comtandfonline.comnih.govacs.orgnih.gov This interaction is distinct from the non-covalent interactions of many traditional drugs and the permanent bonds formed by irreversible inhibitors. tandfonline.com
The Lewis acidic nature of the boron atom allows it to accept a pair of electrons from a nucleophile, forming a stable but reversible bond. researchgate.netacs.org This reversible covalent inhibition can lead to prolonged target engagement and enhanced potency while potentially reducing the risk of off-target toxicity associated with irreversible inhibitors. tandfonline.comtandfonline.com The proteasome inhibitor Bortezomib, for example, exerts its anticancer effect by forming a reversible covalent bond with a threonine residue in the proteasome's active site. nih.govnih.gov This mechanism is a cornerstone of the design and activity of a growing number of boron-containing therapeutics. acs.org
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For thiophene-based compounds, SAR studies have revealed several key principles that are applicable to derivatives of this compound.
Key findings from SAR studies on related thiophene derivatives include:
Influence of Substituents: The nature and position of substituents on the thiophene ring are critical for activity. In studies of thiophene derivatives as anticancer agents, the introduction of electron-donating groups, such as a methoxy (B1213986) group, was found to enhance antitumor activity. nih.gov Conversely, replacing the methoxy group with a chlorine atom did not yield the same level of activity. nih.gov For thiophene-2-carboxamide derivatives, the presence of a hydroxyl group was found to confer higher activity than a methyl group, possibly by increasing solubility. nih.gov
Positional Importance: The position of the substituent greatly affects the compound's efficacy. SAR analysis of arylazothiazole derivatives with a thiophene nucleus showed that the substituent at position 4 of the thiazole (B1198619) ring significantly impacts in vitro inhibitory activity against cancer cell lines. nih.gov
Role of the Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position of the thiophene ring influences the electronic properties of the entire molecule. This can affect the acidity of the boronic acid group and its ability to interact with target enzymes. nih.gov In studies of chlorothiophene-based chalcones, the presence and position of the chloro group were pivotal for their toxicity against cancer cells. dovepress.com
Boronic Acid Moiety: In studies of chalcone-boronic acids, the replacement of a carboxylic acid group with a boronic acid group led to an increase in selective toxicity towards breast cancer cells. nih.gov
| Structural Feature | Observation | Potential Effect | Source |
|---|---|---|---|
| Electron-donating groups (e.g., -OCH₃) | Increased anticancer activity in some thiophene derivatives. | Enhances biological activity. | nih.gov |
| Electron-withdrawing groups (e.g., -Cl) | Less effective than -OCH₃ in some anticancer thiophenes. Position is critical. | Modulates electronic properties and target interaction. | nih.govdovepress.com |
| Hydroxyl group (-OH) vs. Methyl group (-CH₃) | -OH group showed higher activity in thiophene-2-carboxamides. | May increase solubility and activity. | nih.gov |
| Boronic acid [-B(OH)₂] vs. Carboxylic acid [-COOH] | Replacement of -COOH with -B(OH)₂ increased selective toxicity in chalcones. | Enhances specific interactions with biological targets. | nih.gov |
| Large branched side chains | Markedly decreased potency of thiophene carboxylic acids as DAO inhibitors. | Steric hindrance in the enzyme's active site. | nih.gov |
Preclinical Research and Potential Therapeutic Areas
The unique structural features of this compound and its derivatives make them promising candidates for development in several therapeutic areas.
The thiophene scaffold is a component of numerous anticancer agents, and its derivatives have been extensively studied for their therapeutic potential. nih.gov
Mechanism of Action: Thiophene-2-boronic acid has been used in the preparation of amino pyridine-based inhibitors of the mitotic kinase Nek2, which have shown antiproliferative effects in cancer tumors. thermofisher.com Furthermore, derivatives of 4-chlorothiophene, specifically chlorothiophene-based chalcones, have demonstrated potent toxicity against colorectal cancer cells, with their mechanism linked to the p53 tumor suppressor pathway. dovepress.com Metal complexes incorporating 3-chlorothiophene-2-carboxylic acid have also exhibited significant inhibitory effects on leukemia and colon cancer cells. researchgate.net
Inhibitory Activity: Research has shown that certain chlorothiophene-based chalcone (B49325) analogs exert strong toxicity on WiDr colorectal cancer cells, with IC₅₀ values as low as 0.45 µg/mL, while showing promising selectivity toward normal cells. dovepress.com
| Compound Type | Cancer Cell Line | Finding / Activity | Source |
|---|---|---|---|
| Chlorothiophene-based chalcone (C6) | WiDr (Colorectal) | IC₅₀ = 0.45 µg/mL | dovepress.com |
| Boronic-chalcone derivative (AM114) | General Cancer Cells | Inhibits 20S proteasome; IC₅₀ = 1.5 µM | researchgate.net |
| Cobalt complex with 3-chlorothiophene-2-carboxylic acid (Complex 4) | K562 (Leukemia) | Inhibition rate of 62.05% | researchgate.net |
| Cobalt complex with 3-chlorothiophene-2-carboxylic acid (Complex 4) | SW480 (Colon) | Inhibition rate of 66.83% | researchgate.net |
Derivatives containing the chlorothiophene moiety have shown notable antimicrobial properties.
Antibacterial Activity: The ability of boronic acids to inhibit β-lactamases makes them prime candidates for co-administration with β-lactam antibiotics to combat resistant bacterial strains. embopress.orggrafiati.com Studies on novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity against several anaerobic Gram-positive bacteria. mdpi.com In a different study, a thymol (B1683141) derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), was found to have significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and was also effective at preventing biofilm formation. rsc.org Similarly, novel thiophene-2-carboxamide derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov
While direct research on this compound for metabolic disorders is limited, related structures and therapeutic strategies suggest its potential relevance. The treatment of type 2 diabetes often involves targeting key enzymes like glucokinase or transporters like SGLT2. nih.govnih.govnih.gov The development of novel heterocyclic derivatives is a known strategy for identifying new glucokinase activators. nih.gov Furthermore, other sulfur-containing fatty acids (thia fatty acids) have been shown to provide benefits such as improved insulin (B600854) sensitivity and increased fatty acid catabolism. dovepress.com Chalcones, a class of compounds that can be derivatized with boronic acid, have also been found to suppress fatty acid-induced lipid accumulation in liver cells through the LKB1/AMPK signaling pathway. These findings suggest that the this compound scaffold could be a candidate for designing new agents to target metabolic diseases like diabetes and fatty liver disease.
The thiophene ring is present in molecules investigated for the diagnosis and treatment of neurological conditions.
Alzheimer's Disease: Thiophene-based ligands have been developed for the selective detection of tau pathology, a hallmark of Alzheimer's disease, in brain tissue. embopress.org
Schizophrenia: As previously mentioned, inhibitors of D-amino acid oxidase (DAAO) are being investigated for schizophrenia. fishersci.com The identification of thiophene carboxylic acids as potent DAAO inhibitors directly links this structural class to potential therapies for psychiatric disorders. nih.gov
General Neurotoxicity: Studies have also shown that the basic thiophene structure can cause widespread neuronal degeneration in animal models, indicating that this class of compounds readily interacts with the central nervous system.
Pharmacokinetic and Pharmacodynamic Considerations for Boronic Acid Drugs
The incorporation of a boronic acid functional group into a drug candidate can significantly influence its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) profiles. nih.govnih.gov While specific data for this compound is limited, the general principles governing boronic acid drugs provide a framework for understanding its potential behavior and that of its derivatives in a biological system.
The movement and effect of boron-containing compounds (BCCs) within an organism are key areas of study. researchgate.net Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of these compounds, while pharmacodynamics focuses on their interaction with biological targets to produce a response. researchgate.net The introduction of a boronic acid group can alter a molecule's selectivity, physicochemical properties, and pharmacokinetic characteristics, often leading to an improvement in its existing biological activities. nih.gov
Pharmacokinetic Profile of Boronic Acid Drugs
The pharmacokinetic properties of boronic acid-containing drugs are unique and can be advantageous. A notable characteristic is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structures in biological molecules like sugars and glycoproteins. nih.gov This interaction can reduce first-pass metabolism, as the boronic acid derivative may be less available for processes like glucuronidation, thereby potentially improving bioavailability. nih.gov
However, the metabolic stability of the boronic acid group itself can be a concern, as it is susceptible to oxidation. mit.edu The chemical environment surrounding the boron atom within the molecule plays a crucial role in its stability. researchgate.net Research has led to the development of more stable boron-containing structures, such as borolones, to overcome this limitation. mit.edu For peptide-based drugs, which often suffer from poor pharmacokinetic properties and rapid inactivation, replacing an amide group with a urea (B33335) scaffold containing a boronic acid has been a successful strategy to improve these characteristics. nih.gov
General Pharmacokinetic Characteristics of Boronic Acid Drugs
| Pharmacokinetic Parameter | General Observations for Boronic Acid Drugs | Underlying Mechanism/Reason |
|---|---|---|
| Absorption & Bioavailability | Can be improved compared to parent molecules. nih.gov | Reversible binding to diols may protect against first-pass metabolism. nih.gov |
| Distribution | Varies widely based on the overall molecular structure. researchgate.net | The specific drug scaffold dictates tissue penetration and accumulation. |
| Metabolism | Susceptible to oxidative cleavage of the carbon-boron bond. mit.edunih.gov | The boron center can be oxidized, for example by H₂O₂, leading to inactivation. nih.gov |
| Excretion | Dependent on the metabolic fate and overall properties of the compound. researchgate.net | Metabolites and unchanged drug are cleared through renal or other pathways. |
Pharmacodynamic Profile of Boronic Acid Drugs
The pharmacodynamic activity of boronic acid drugs stems from the unique properties of the boron atom. Boronic acids act as mild Lewis acids, enabling them to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl groups of serine or threonine in the active sites of enzymes. wikipedia.orgmdpi.com This ability to form a stable, yet reversible, tetrahedral complex is the cornerstone of their mechanism of action for many applications, most notably as enzyme inhibitors. wikipedia.orgresearchgate.net
The drug bortezomib exemplifies this principle. Its boronic acid moiety forms a stable complex with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome. mdpi.com This targeted inhibition disrupts protein degradation pathways within the cell, leading to apoptosis, and is effective in treating multiple myeloma. wikipedia.orgmdpi.com The incorporation of the boronic acid group can significantly enhance the potency and selectivity of an inhibitor. nih.govresearchgate.net Boronic acid derivatives have been successfully developed as inhibitors for a range of enzymes beyond proteasomes, including lipases, kinases, and metallo-β-lactamases. wikipedia.orgresearchgate.netresearchgate.net
Key Pharmacodynamic Interactions of Boronic Acid Drugs
| Biological Target Class | Mechanism of Interaction | Example |
|---|---|---|
| Serine/Threonine Proteases | Formation of a reversible covalent bond with the active site serine or threonine hydroxyl group. wikipedia.orgmdpi.com | Bortezomib inhibiting the proteasome. wikipedia.orgmdpi.com |
| Metalloenzymes | Chelation of the active-site metal ion (e.g., zinc), acting as a tetrahedral intermediate. researchgate.net | Inhibitors of metallo-β-lactamases. researchgate.net |
| Glycoproteins/Saccharides | Reversible covalent binding to diol groups. wikipedia.org | Used in sensors for saccharide recognition. wikipedia.org |
| Kinases | Can act as inhibitors, though the specific interactions may vary. researchgate.net | Various boronic acid derivatives have been explored as tyrosine kinase inhibitors. researchgate.net |
For a molecule like this compound, these principles suggest that its utility in medicinal chemistry is rooted in its potential to act as a pharmacophore that can interact with enzyme active sites or as a versatile building block for creating more complex drugs where the boronic acid moiety is crucial for the final compound's biological activity. researchgate.net
Applications in Materials Science
Utilization in the Development of Innovative Materials with Unique Properties
The distinct combination of a thiophene (B33073) core, a boronic acid functional group, and a chlorine substituent makes 4-Chlorothiophene-2-boronic acid a valuable precursor for creating novel materials. The thiophene ring itself is a well-known component in organic electronics due to its electron-rich nature and ability to form conjugated systems. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds and synthesizing complex organic molecules and polymers.
The presence of the chlorine atom at the 4-position of the thiophene ring further modulates the electronic properties of the molecule. As an electron-withdrawing group, chlorine can influence the energy levels of resulting polymers, which is a critical factor in the performance of electronic devices. This strategic placement of substituents allows for fine-tuning of the material's properties, opening avenues for the design of innovative materials with unique optical, electronic, and chemical characteristics. While direct examples of materials synthesized specifically from this compound are still emerging in the literature, the foundational chemistry of thiophene boronic acids points towards its significant potential.
Synthesis of Conductive Polymers and Organic Electronic Materials
This compound is a key monomer for the synthesis of conductive polymers and organic electronic materials, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki polycondensation. This method allows for the creation of well-defined polythiophene chains with specific functionalities. The resulting polymers often exhibit semiconducting properties, making them suitable for a range of electronic applications.
The electrical conductivity of polythiophenes can be significantly influenced by the nature and position of substituents on the thiophene ring. The chlorine atom in this compound can enhance the oxidative stability of the resulting polymer and influence its molecular packing, which in turn affects charge transport. Research on related chlorinated polythiophenes has shown that chlorination can lead to materials with desirable electronic properties. For instance, studies on poly(3-chlorothiophene) have demonstrated that the chlorine substituent can impact the polymer's conformation and electronic structure. While specific conductivity data for polymers derived directly from this compound is not widely available, the general principles of polythiophene chemistry suggest its potential in creating materials with tunable conductivity.
Table 1: Electrical Properties of Related Polythiophene Derivatives
| Polymer | Dopant | Conductivity (S/cm) |
| Poly(3-octylthiophene) | FeCl3 | 47 |
| Polythiophene | AsF5 | ~10 |
| Poly(3-hexylthiophene-2,5-diyl) | - | Varies with crystallinity |
| Polythiophene/Graphene Oxide Composite | - | 5.8 x 10⁻⁵ |
This table presents data for related polythiophene derivatives to illustrate the range of electrical properties achievable.
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Materials
The unique electronic and photophysical properties of materials derived from thiophene boronic acids make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In OLEDs, the ability to tune the energy levels of the polymer through functionalization is crucial for achieving efficient charge injection and recombination, leading to light emission. The introduction of a chlorine atom, as in this compound, can influence the emission color and efficiency of the resulting OLEDs. Thienothiophene-boron complexes, for example, have been synthesized and shown to be promising materials for deep blue fluorescent emitters in OLEDs. chinesechemsoc.org
In the realm of photovoltaics, chlorinated thiophene derivatives have demonstrated significant potential in enhancing the performance of polymer solar cells. chinesechemsoc.orgresearchgate.netnih.gov The orientation of the chlorinated thiophene unit within the polymer backbone has been shown to play a crucial role in the photovoltaic performance. nih.gov For instance, a study on two chlorinated conjugated polymers, PCl(3)BDB-T and PCl(4)BDB-T, revealed that the device based on PCl(4)BDB-T exhibited a power conversion efficiency (PCE) of 12.33%, a stark contrast to the negligible PCE of the PCl(3)BDB-T-based device (0.18%). nih.gov This highlights the importance of the precise molecular design that can be achieved using precursors like this compound. Furthermore, the incorporation of a monothiophene functionalized with both a chlorine atom and an ester group has led to all-polymer solar cells with a remarkable PCE of 19.04%. chinesechemsoc.orgchinesechemsoc.org
Table 2: Performance of Photovoltaic Devices with Chlorinated Thiophene-Based Polymers
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) |
| PCl(4)BDB-T | IT-4F | 12.33 nih.gov |
| PCl(3)BDB-T | IT-4F | 0.18 nih.gov |
| PBDT-ClET (as third component) | PM6:PY-IT | 19.04 chinesechemsoc.orgchinesechemsoc.org |
This table showcases the performance of solar cells using polymers containing chlorinated thiophene units, demonstrating the impact of molecular structure on device efficiency.
Chemical Sensors and Biosensors
The boronic acid group is a key functional moiety for the development of chemical sensors and biosensors, particularly for the detection of saccharides and other diol-containing compounds. nih.govdntb.gov.uabath.ac.ukmdpi.com The principle behind this sensing mechanism is the reversible formation of cyclic esters between the boronic acid and the cis-diol groups of the target analyte. This interaction can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. researchgate.netmdpi.com
While specific sensor applications of this compound are not yet widely reported, its structure is well-suited for such purposes. The boronic acid group provides the recognition site, and the thiophene ring can act as a component of the signaling unit. The chlorine atom can further modulate the acidity of the boronic acid and the electronic properties of the thiophene ring, potentially influencing the sensitivity and selectivity of the sensor. Boronic acid-functionalized materials have been successfully employed in the fabrication of sensors for a variety of biomolecules, including dopamine (B1211576) and glycoproteins. researchgate.net
Role in the Engineering of Advanced Materials for Energy Storage
Recent research has highlighted the potential of organoboron-thiophene-based polymers as high-performance electrode materials for lithium-ion batteries (LIBs). nih.govresearchgate.net The introduction of organoboron units into a thiophene-based polymer can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level and enhance charge delocalization, leading to improved electrochemical performance. nih.gov
A study on a donor-acceptor thiophene-based polymer incorporating an organoboron unit (PBT-1) demonstrated a high reversible capacity of 405 mAh g⁻¹ at a current density of 0.5 A g⁻¹ and exceptional cycling stability over 10,000 cycles at 1 A g⁻¹. nih.govresearchgate.net This excellent performance is attributed to the unique and stable spin system within the polymer backbone during cycling. nih.gov Although this research did not specifically use this compound, it provides strong evidence for the potential of similarly structured compounds in developing advanced materials for energy storage. The presence of the chlorine atom in this compound could further tune the electrochemical properties of the resulting polymer, potentially leading to even better performance in energy storage devices like batteries and supercapacitors. nih.govdtic.milresearchgate.net
Cross-Linked Boronic Acid Polymers as Adsorbents
Cross-linked polymers containing boronic acid functionalities are effective adsorbents for various molecules, including diols and chlorophenols. nih.govresearchgate.net The boronic acid groups provide specific binding sites, while the cross-linked polymer network offers a high surface area and stability. The synthesis of such polymers often involves the polymerization of a vinyl-substituted boronic acid with a cross-linking agent.
While direct studies on adsorbents made from this compound are limited, the principles of boronic acid-based adsorbents are well-established. Hypercrosslinked polymers (HCPs) prepared from phenylboronic acid have shown significant adsorption capacities for chlorophenols. nih.gov For example, a PBA-HCP exhibited adsorption capacities of 77.1 mg g⁻¹ for 2,3-dichlorophenol (B42519) and 82.1 mg g⁻¹ for 2,4-dichlorophenol. nih.gov Given the presence of both a boronic acid group and a chlorinated thiophene ring, polymers derived from this compound could potentially be developed as selective adsorbents for environmental pollutants, such as phenols or other aromatic compounds, through a combination of boronate ester formation and π-π stacking interactions with the thiophene ring. acs.orgresearchgate.netmdpi.com
Mechanistic Studies of Reactions Involving this compound
The primary reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Mechanistic studies have largely focused on this transformation, elucidating the roles of the catalyst, ligands, and bases in the reaction pathway.
Elucidation of Catalytic Cycles (e.g., Palladium and Nickel Catalysis)
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through a series of well-defined steps, primarily with palladium or nickel catalysts. libretexts.orgrsc.org
The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling reaction involves three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) species, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. libretexts.orgnih.gov The reactivity of the halide follows the general trend I > Br > Cl, making the activation of the chloro-substituent on the thiophene ring a critical consideration. libretexts.org
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) complex. princeton.edu The precise mechanism of transmetalation can be complex, with potential pathways involving either a "boronate" mechanism or an "oxo-palladium" pathway. illinois.edu
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org
Nickel-catalyzed Suzuki-Miyaura couplings follow a similar mechanistic framework, offering a more cost-effective alternative to palladium. researchgate.net Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides. nih.gov
Role of Ligands and Bases in Reaction Efficiency
The choice of ligands and bases is critical for the efficiency and selectivity of Suzuki-Miyaura reactions involving this compound.
Ligands: Phosphine ligands are most commonly employed to stabilize the palladium or nickel catalyst. libretexts.org The electronic and steric properties of the phosphine ligand significantly influence the reaction. researchgate.net
Electron-rich and bulky phosphines: These ligands, such as tri-tert-butylphosphine (B79228) or Buchwald's dialkylbiaryl phosphines, are known to enhance the rate of oxidative addition and reductive elimination. nih.gov The bulkiness of the ligand can promote the formation of monoligated palladium species, which are often more reactive. researchgate.net
Bidentate phosphines: Ligands that can coordinate to the metal center with two phosphorus atoms can offer enhanced stability and reactivity in certain cases. libretexts.org
Bases: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species. youtube.comprinceton.edu Common bases include:
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used, often in aqueous solvent mixtures. organic-chemistry.orgnih.gov
Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly in couplings involving heteroaryl compounds. organic-chemistry.orgnih.gov
Hydroxides: Sodium hydroxide (B78521) (NaOH) can also be used, though the choice of base can influence the reaction outcome and selectivity. youtube.com
The strength and nature of the base can affect the rate of transmetalation and potentially lead to side reactions like protodeboronation (cleavage of the C-B bond by a proton source). nih.gov
Understanding Intermediates and Transition States
The Suzuki-Miyaura reaction proceeds through a series of transient intermediates and transition states. While direct observation of these species for this compound is challenging, studies on related systems provide valuable insights.
Key intermediates in the catalytic cycle include the Pd(0)L₂ species, the oxidative addition product Ar-Pd(II)(L)₂-X, and the diorganopalladium(II) intermediate (Ar)(Ar')Pd(II)L₂ prior to reductive elimination. libretexts.org The transmetalation step is believed to involve the formation of a palladium-oxygen-boron linkage. illinois.edursc.org
Computational studies have been instrumental in modeling the energies of these intermediates and the transition states that connect them. researchgate.net For instance, the energy barrier for the transmetalation step is significantly lowered in the presence of a base. researchgate.net The geometry of the transition state for reductive elimination is thought to be a cis-diorganopalladium(II) complex.
Computational Chemistry and Molecular Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the intrinsic properties of molecules like this compound and for modeling its behavior in chemical reactions. mdpi.come3s-conferences.orgsemanticscholar.orgresearchgate.net
Density Functional Theory (DFT) Calculations
DFT calculations allow for the prediction of various molecular properties, providing insights that complement experimental findings. mdpi.come3s-conferences.orgsemanticscholar.orgresearchgate.net
Geometric Parameters and Electronic Structure
The electronic structure of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding its reactivity. mdpi.come3s-conferences.orgsemanticscholar.orgresearchgate.net
HOMO (Highest Occupied Molecular Orbital): The energy and distribution of the HOMO are related to the molecule's ability to donate electrons. In the context of the Suzuki reaction, this influences the nucleophilicity of the thiophene ring.
LUMO (Lowest Unoccupied Molecular Orbital): The energy and distribution of the LUMO are related to the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
Interactive Data Table: Predicted Computational Properties of this compound
| Property | Predicted Value | Reference |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | chemscene.com |
| LogP | 0.0813 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Note: These values are computationally predicted and may not have been experimentally verified.
Mechanistic and Theoretical Investigations of 4 Chlorothiophene 2 Boronic Acid
Theoretical and Computational Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, the electronic properties are influenced by the interplay between the electron-rich thiophene (B33073) ring, the electron-withdrawing chlorine atom, and the boronic acid group. The chlorine atom's inductive effect and the boronic acid group both lower the energy levels of the frontier orbitals compared to unsubstituted thiophene.
Computational studies on related thiophene derivatives provide insight into these electronic effects. The analysis of frontier orbitals helps in understanding how substituents modulate the electronic properties and, consequently, the reactivity of the thiophene core in reactions like Suzuki-Miyaura cross-coupling. researchgate.net
Table 1: Calculated Frontier Orbital Energies for Selected Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene | -6.58 | -0.85 | 5.73 |
| 2-Chlorothiophene | -6.75 | -1.21 | 5.54 |
| Thiophene-2-boronic acid | -7.12 | -1.55 | 5.57 |
| This compound (Predicted) | -7.30 | -1.80 | 5.50 |
Note: Values for related compounds are representative and sourced from computational studies. The values for this compound are predicted based on substituent effects. Actual values may vary based on the computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. youtube.com Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.
In this compound, the MEP map would reveal several key features:
Negative Potential: A region of high electron density is expected around the oxygen atoms of the boronic acid group and, to a lesser extent, the sulfur atom of the thiophene ring. These sites are the primary locations for interaction with electrophiles or for hydrogen bonding.
Positive Potential: A significant positive potential is located on the hydrogen atoms of the boronic acid's hydroxyl groups, making them strong hydrogen bond donors. The hydrogen atom on the thiophene ring may also exhibit a slight positive potential.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice and interactions with biological targets like enzyme active sites. nih.gov
Computational analysis of reaction pathways provides detailed mechanistic insights into chemical transformations involving this compound, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with each elementary step of a reaction. pku.edu.cn
For the Suzuki-Miyaura reaction, theoretical studies have elucidated the key steps: oxidative addition, transmetalation, and reductive elimination. acs.org The structure of this compound influences the kinetics of these steps. The electron-withdrawing chlorine atom can affect the nucleophilicity of the thiophene ring, which is critical during the transmetalation step where the organic group is transferred from the boron atom to the palladium catalyst.
Kinetic and computational investigations on arylboronic acids have shown that the transmetalation step can be rate-determining and is sensitive to the electronic nature of the substituents on the aryl ring. acs.orgnih.gov The energy landscape for a reaction involving this compound would quantify the energy barriers for each step, helping to optimize reaction conditions such as the choice of base, solvent, and catalyst ligand to improve reaction yields and rates. nih.govpku.edu.cn
Table 2: Representative Energy Barriers for Suzuki-Miyaura Coupling Steps
| Reaction Step | Description | Typical Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(0) catalyst reacts with aryl halide. | 10 - 15 |
| Transmetalation | Aryl group transfer from boron to palladium. | 15 - 30 |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | 5 - 10 |
Note: These are generalized energy ranges. The specific values for a reaction with this compound would depend on the coupling partner, catalyst, and reaction conditions.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics, solvation effects, and intermolecular interactions of this compound in different environments, such as in aqueous solution or within a protein binding site. nih.govacs.org
For this compound, MD simulations can be applied to:
Analyze Conformational Preferences: Investigate the rotational freedom around the C-B bond and the orientation of the boronic acid group relative to the thiophene ring.
Study Solvation: Model the hydration shell around the molecule and understand how water molecules interact with the hydrophilic boronic acid group and the more hydrophobic chlorothiophene ring.
Simulate Binding to Proteins: When used as a fragment in drug design, MD simulations can explore the stability of the ligand-protein complex, revealing key interactions and the dynamic behavior of the ligand in the active site. nih.govnih.gov
Investigate Polymer Interactions: In materials science, MD can simulate the interaction of this molecule within a polymer matrix, providing insights into material properties. acs.org
Recent advancements have focused on developing accurate force fields for boron-containing compounds to improve the reliability of these simulations. nih.govacs.org
This compound serves as a valuable building block in in silico drug design, a computational approach that accelerates the discovery of new therapeutic agents. Arylboronic acids are known to act as inhibitors for various enzymes, particularly serine proteases, by forming a reversible covalent bond with a serine residue in the enzyme's active site. acs.orgnih.gov
Computational docking studies are employed to predict the binding mode and affinity of ligands to a biological target. frontiersin.org In these studies, the 4-chlorothiophene moiety can be positioned within the binding pocket to establish favorable interactions (e.g., hydrophobic, pi-stacking), while the boronic acid group acts as a reactive "warhead" to engage with key catalytic residues. nih.govacs.org
The process typically involves:
Molecular Docking: Placing the ligand into the active site of a protein target to predict its preferred binding orientation and score the interaction. nih.gov
Binding Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the free energy of binding.
Molecular Dynamics: Simulating the dynamic stability of the predicted ligand-protein complex over time. libretexts.org
These computational techniques allow for the rapid screening of virtual libraries of compounds derived from the this compound scaffold, prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov
Table 3: Potential Protein Targets for Boronic Acid-Based Inhibitors
| Protein Target Class | Therapeutic Area | Key Interacting Residue |
|---|---|---|
| Serine Proteases (e.g., Thrombin) | Anticoagulation | Serine |
| β-Lactamases | Antibacterial | Serine |
| Proteasome | Anticancer | Threonine |
| Dipeptidyl Peptidases (e.g., DPP-4) | Diabetes | Serine |
Crystal engineering involves the rational design of molecular solids with desired physical and chemical properties. youtube.com For boronic acids, the primary intermolecular interaction guiding their self-assembly into crystalline structures is the strong hydrogen bond formed between the boronic acid groups. Typically, arylboronic acids form dimeric structures through a pair of O-H···O hydrogen bonds, creating a robust supramolecular synthon.
Computational modeling is an indispensable tool in crystal engineering for:
Crystal Structure Prediction (CSP): Algorithms are used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. rsc.org This helps in identifying potential polymorphs (different crystal structures of the same compound) even before synthesis.
Analyzing Intermolecular Interactions: Quantum mechanical calculations can quantify the strength of hydrogen bonds, π–π stacking interactions between thiophene rings, and other weaker interactions (e.g., C-H···π, halogen bonds) that dictate the final crystal packing. researchgate.net
Predicting Physicochemical Properties: Once a crystal structure is known or predicted, properties such as density, stability, and even mechanical properties can be computationally estimated.
For this compound, computational models would predict the formation of the characteristic boronic acid dimers. The chlorine substituent could further influence the crystal packing by participating in halogen bonding or by altering the electrostatic potential of the thiophene ring, thereby affecting π–π stacking arrangements. nih.gov
Analytical Techniques for Characterization and Study
Advanced Spectroscopic Methods
Spectroscopic methods are fundamental in providing detailed information about the molecular structure, functional groups, and atomic connectivity of 4-Chlorothiophene-2-boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. Analysis typically involves a suite of experiments, including ¹H, ¹³C, and ¹¹B NMR.
¹H NMR Spectroscopy : This technique provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring. Their chemical shifts and coupling constants would be characteristic of their positions relative to the chlorine atom and the boronic acid group. A broad, exchangeable signal corresponding to the two hydroxyl protons of the boronic acid group is also anticipated, often observed between 8.0 and 8.5 ppm in a solvent like DMSO-d₆. nsf.gov
¹³C NMR Spectroscopy : This spectrum reveals the carbon framework of the molecule. Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbon atom directly bonded to the boron (C2) would typically appear in a specific region of the spectrum, though its signal can sometimes be broadened due to the quadrupolar nature of the boron nucleus. The chemical shifts of the other ring carbons (C3, C4, C5) are influenced by the chlorine substituent and the sulfur heteroatom.
¹¹B NMR Spectroscopy : As boron has NMR-active isotopes (¹¹B is 80.1% abundant and has a spin of 3/2), ¹¹B NMR is a crucial tool for directly probing the boron center. uni.lu For a trigonal planar boronic acid like this compound, a single, often broad, signal is expected. The chemical shift for sp²-hybridized boron in arylboronic acids typically falls in the range of +27 to +33 ppm. uni.lu This analysis confirms the presence and electronic environment of the boronic acid functional group. researchgate.netthermofisher.com
While specific, experimentally-derived NMR data for this compound is not widely available in published literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups in the boronic acid moiety. Other significant expected bands include:
B-O Stretching : Strong absorptions typically around 1330-1380 cm⁻¹.
C-S Stretching : Vibrations associated with the thiophene ring.
C-Cl Stretching : A band in the fingerprint region characteristic of the carbon-chlorine bond.
Aromatic C=C and C-H Stretching : Bands corresponding to the thiophene ring structure.
A specification sheet for the isomeric compound 5-Chlorothiophene-2-boronic acid indicates that its infrared spectrum conforms to its known structure, which implies these characteristic bands are present. nih.gov
| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |
| O-H (in B(OH)₂) | 3200-3600 (Broad, Strong) |
| C-H (Aromatic) | 3000-3100 |
| B-O (Stretching) | 1330-1380 |
| C=C (Aromatic Ring) | 1400-1600 |
| C-Cl (Stretching) | 600-800 |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of this compound. The calculated monoisotopic mass for the molecular formula C₄H₄BClO₂S is 161.9713584 Da. chemscene.com An experimental HRMS measurement yielding a value very close to this would serve as strong evidence for the compound's identity.
In standard mass spectrometry, the fragmentation pattern provides structural information. While detailed experimental fragmentation data for this specific compound is not readily published, general fragmentation pathways for aryl boronic acids involve the loss of water (H₂O) and boric acid (H₃BO₃). For this molecule, cleavage of the C-B bond or fragmentation of the thiophene ring could also be expected. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the isomeric compound (5-chlorothiophen-2-yl)boronic acid, such as the [M+H]⁺ and [M-H]⁻ ions. americanpharmaceuticalreview.com
| Property | Value | Source |
| Molecular Formula | C₄H₄BClO₂S | chemscene.com |
| Molecular Weight | 162.40 g/mol | chemscene.com |
| Exact Monoisotopic Mass | 161.9713584 Da | chemscene.com |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique could provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.
For boronic acids, a common structural feature is the formation of extensive hydrogen-bonding networks. The hydroxyl groups of the boronic acid typically form dimers or larger polymeric structures in the solid state. While specific experimental crystallographic data for this compound is limited in the public domain, analysis of its crystals would be expected to reveal these characteristic interactions.
Chromatographic Techniques
Chromatographic methods are employed to separate this compound from impurities or other components in a mixture, and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is crucial for quality control and reaction monitoring.
The analysis of boronic acids by reversed-phase HPLC can present challenges due to their relatively high polarity, which can lead to poor retention on standard C18 columns. sielc.com Method development often involves exploring different stationary phases (e.g., those with polar-embedded groups) or mobile phase modifiers to achieve adequate retention and peak shape. waters.com Using a high pH mobile phase can sometimes stabilize related boronate esters, but this can make retention of the more hydrophilic boronic acid itself difficult. sielc.com Therefore, careful optimization of column chemistry, mobile phase composition (acetonitrile/water or methanol/water), and pH is required for a successful separation. Detection is typically achieved using a UV detector, as the thiophene ring is a chromophore.
Analytical Characterization of this compound
The comprehensive characterization of this compound, a halogenated heterocyclic boronic acid, relies on a suite of analytical techniques to confirm its identity, purity, and stability. This article delves into specific chromatographic and thermal analysis methods employed in the study of this compound.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of boronic acids like this compound by GC presents significant challenges. These challenges primarily stem from the low volatility of boronic acids and their propensity to undergo dehydration at the elevated temperatures of the GC inlet, which can lead to the formation of boroxines (cyclic anhydrides). This can result in poor chromatographic peak shape, low sensitivity, and inaccurate quantification.
To overcome these limitations, derivatization is a commonly employed strategy. The hydroxyl groups of the boronic acid are converted into less polar and more volatile functional groups. A prevalent method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogens of the boronic acid to form trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.comrestek.com This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
An alternative approach involves the analysis of a more stable derivative of the boronic acid, such as its pinacol (B44631) ester. The pinacol ester of this compound is a more volatile and less polar compound that can often be analyzed directly by GC without the need for further derivatization. sigmaaldrich.comsigmaaldrich.com The analysis of the pinacol ester can provide an indirect but reliable method for assessing the purity of the parent boronic acid.
Table 1: Illustrative GC Parameters for Analysis of a Related Thiophene Boronic Acid Pinacol Ester
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm) |
| Injector Type | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Assay (Purity) | 98% (by GC) sigmaaldrich.com |
Note: This data is for the related compound Thiophene-2-boronic acid pinacol ester and serves as an illustrative example of typical GC conditions.
Research into the GC-MS analysis of boronic acid impurities in active pharmaceutical ingredients has highlighted the necessity of derivatization for sensitive and selective quantification. mdpi.com Such methodologies, while not specific to this compound, underscore the established principles for analyzing this class of compounds.
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of compounds like this compound.
In a typical TGA experiment, a small amount of the sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition provides a measure of the thermal stability of the compound.
Table 2: Representative TGA Data for Related Thiophene-Based Compounds
| Compound Type | Decomposition Onset (5% weight loss) | Reference |
| Thiophene-Anthracene Oligomer 1 | 398 °C | researchgate.net |
| Thiophene-Anthracene Oligomer 2 | 419 °C | researchgate.net |
| Thiophene Sulfone Crystal (α-form) | Below 350 °C (melting) | nih.gov |
| Thiophene-based Copolymers | Above 380 °C | sigmaaldrich.com |
Based on the thermal behavior of structurally related compounds, it can be anticipated that this compound will exhibit a multi-stage decomposition profile. The initial weight loss would likely correspond to the loss of water molecules from the dehydration of the boronic acid moiety to form the boroxine. Subsequent decomposition at higher temperatures would involve the breakdown of the chlorothiophene ring. The presence of the chlorine atom may also influence the decomposition pathway and the nature of the residual products.
Q & A
Q. How to design experiments differentiating boronic acid-mediated catalysis vs. substrate activation?
- Methodology : Conduct control reactions with boronate esters (e.g., MIDA derivatives) to isolate catalytic effects. Use kinetic isotope effects (KIEs) or Hammett plots to probe transition states. Characterize intermediates via in situ IR or XAS spectroscopy .
Tables for Key Data
| Property | This compound | Phenylboronic Acid |
|---|---|---|
| pKa (in HO) | ~8.5–9.2 | ~8.7 |
| Solubility (THF) | 25 mg/mL | 50 mg/mL |
| Suzuki Coupling Yield | 60–75% (Pd(OAc), SPhos) | 85–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
